![molecular formula C7H5ClN2O4S B1614117 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride CAS No. 944780-94-3](/img/structure/B1614117.png)
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Overview
Description
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O4S and a molecular weight of 248.65 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is 1S/C7H5ClN2O4S/c1-13-4-2-3-5 (15 (8,11)12)7-6 (4)9-14-10-7/h2-3H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.65 . It is a solid at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Fluorogenic Reagent for Amino Acids Analysis
Benzoxadiazole derivatives are commonly used as fluorogenic reagents for the analysis of amino acids. They help in protein labeling and structure determination of enzymes due to their strong electron affinity and good coplanarity .
Optoelectronic Material Research
These compounds have been studied for their optoelectronic properties, which are valuable in the development of organic semiconductors. Their high electron affinity makes them suitable candidates for modern optoelectronic device synthesis .
Biological Matrices Analysis
Derivatives of benzoxadiazole have been applied in detecting biogenic amines such as amino acids and peptides in various biological matrices, including human plasma and rat brain tissues .
Derivatizing Agent for Carbonyl Compounds
Benzoxadiazole derivatives can be synthesized as derivatizing agents for carbonyl compounds, providing a method for the identification and quantification of these compounds in different samples .
Organic Light Emitting Diodes (OLEDs)
Theoretical studies have been conducted on benzoxadiazole derivatives to assess their application in OLEDs due to their good ambipolarity and electron transfer ability .
Conjugated Organic Compounds Synthesis
These derivatives are also important in the synthesis of conjugated organic compounds, which are used in electronic devices due to their flexibility and performance tuning through structural design .
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
properties
IUPAC Name |
7-methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4S/c1-13-4-2-3-5(15(8,11)12)7-6(4)9-14-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXZEFXYVOSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NON=C12)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649430 | |
Record name | 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944780-94-3 | |
Record name | 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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